molecular formula C15H15NO5S B2481326 N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine CAS No. 311785-68-9

N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine

Cat. No.: B2481326
CAS No.: 311785-68-9
M. Wt: 321.35
InChI Key: PYMPOUVCFQXMEM-UHFFFAOYSA-N
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Description

N-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycine (CAS 311785-68-9) is a high-purity glycine derivative supplied for scientific research and development. This compound is characterized by its molecular formula of C15H15NO5S and a molecular weight of 321.35 g/mol . It belongs to a class of N-(phenylsulfonyl)glycine derivatives that have been investigated in pharmaceutical research for their therapeutic potential. Patents indicate that related sulfonyl glycine compounds have been studied for their use as centrally acting analgesics and non-steroidal anti-inflammatory agents (NSAIDs), suggesting this compound is a valuable intermediate for exploring new therapeutic mechanisms . Researchers utilize this product and its ester derivative, Methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinate (CAS 311785-70-3), as key building blocks in organic synthesis and drug discovery projects . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-22(19,20)16(11-15(17)18)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMPOUVCFQXMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly as a tyrosine kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H15NO5SC_{15}H_{15}NO_{5}S, featuring a methylsulfonyl group and a phenoxyphenyl moiety. These functional groups contribute to its unique chemical properties and biological activities.

Property Details
Molecular FormulaC15H15NO5S
Molecular Weight321.35 g/mol
Key Functional GroupsMethylsulfonyl, Phenoxyphenyl

This compound primarily acts as a tyrosine kinase inhibitor . Tyrosine kinases are critical regulators of various cellular processes, including growth and differentiation. By inhibiting these enzymes, the compound can exert antiproliferative effects on cancer cells.

  • Inhibition of Tyrosine Kinases : The compound selectively inhibits specific tyrosine kinases associated with tumor growth, leading to reduced cell proliferation.
  • Interaction with Biological Targets : The methylsulfonyl group enhances the compound's ability to form hydrogen bonds with active sites on enzymes, while the phenoxy group may participate in π-π interactions with aromatic residues in proteins.

Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Tyrosine Kinase Inhibition : Research indicates that this compound exhibits significant inhibitory activity against various tyrosine kinases, which are implicated in cancer progression .
  • Antiproliferative Effects : In vitro studies have shown that the compound effectively reduces the viability of several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
  • Selectivity : Compared to other kinase inhibitors, this compound demonstrates a favorable selectivity profile, minimizing off-target effects that are common with other compounds in this class .

Case Studies

  • Preclinical Studies : In preclinical models, this compound has shown promising results in reducing tumor size and inhibiting metastasis in xenograft models of breast cancer .
  • Comparative Analysis with Other Inhibitors : A comparative study with established tyrosine kinase inhibitors revealed that this compound possesses comparable or superior efficacy against certain cancer types while exhibiting fewer side effects .

Scientific Research Applications

1.1. Antagonistic Activity on Progesterone Receptors

One of the notable applications of compounds similar to N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine is their role as nonsteroidal progesterone receptor antagonists. Research has demonstrated that derivatives of phenoxyphenylbenzenesulfonamide exhibit potent antagonistic activity against progesterone receptors (PR), which are crucial in various physiological processes, including reproductive health and certain cancers .

  • Mechanism of Action : These compounds may inhibit the formation of active conformations of PR, thereby blocking its physiological effects. This mechanism is vital for developing treatments for conditions like endometriosis and breast cancer .

1.2. Neuroprotective Effects

This compound has shown promise in neuropharmacology, particularly concerning neurotransmitter modulation. It may interact with metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders such as anxiety and depression.

  • Case Study : In preclinical models, compounds with similar structures demonstrated neuroprotective effects, suggesting potential therapeutic applications in mood disorders.

Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This characteristic makes it a candidate for treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Research indicates that this compound may possess cytotoxic effects against various cancer cell lines, including acute lymphoblastic leukemia (ALL). Preliminary studies have reported an IC50 value of 0.3 μM, indicating significant antiproliferative activity.

Activity TypeObserved EffectReference
Progesterone Receptor AntagonismHigh binding affinity for PR
Neuroprotective EffectsPotential modulation of mGluRs
CytotoxicityIC50 value of 0.3 μM against ALL cell lines

Structural Insights and Modifications

The unique structure of this compound contributes to its biological activity profile. The presence of the methylsulfonyl group and the phenoxy moiety enhances its interaction with biological targets, making it a valuable scaffold for further modifications aimed at improving potency and selectivity.

Future Directions in Research

Ongoing research is expected to focus on:

  • Structural Optimization : Modifying the chemical structure to enhance efficacy and reduce potential side effects.
  • Clinical Trials : Conducting clinical trials to evaluate safety and effectiveness in humans, particularly for conditions like cancer and hormonal disorders.
  • Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their effects on biological systems.

Comparison with Similar Compounds

Sulfonyl Group Variations

Compound Name Sulfonyl Substituent Molecular Weight (g/mol) Key Properties/Applications References
N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine Phenylsulfonyl 383.42 Higher lipophilicity; used in peptidomimetic design
N-(4-Methylphenyl)-N-(methylsulfonyl)glycine Methylsulfonyl 319.38 Simpler structure; potential metabolic stability
N-(2-Fluorophenyl)-N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinamide Methylsulfonyl + 2-fluorophenyl 400.45 Enhanced bioactivity via fluorine substitution; ion channel modulation

Key Insights :

  • Fluorine substitution on the aryl ring (e.g., ) enhances electronegativity and metabolic stability, as seen in ion channel activators like 3FMSG.

Aryl Group Modifications

Compound Name Aryl Substituent Molecular Weight (g/mol) Biological Relevance References
N-(3-Fluorophenyl)-N-(methylsulfonyl)glycine (3FMSG) 3-Fluorophenyl 291.28 KCNQ2/3 potassium channel activation; anticonvulsant potential
N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-Chloro-2-methylphenyl 425.41 Electron-withdrawing Cl group; explored in medicinal libraries
N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine 4-Methoxyphenyl 319.38 Methoxy group improves solubility; antibacterial applications

Key Insights :

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance target binding via dipole interactions, as seen in 3FMSG’s ion channel activity .
  • Methoxy groups improve aqueous solubility, critical for pharmacokinetics .

Backbone and Functional Group Additions

Compound Name Backbone/Functional Group Molecular Weight (g/mol) Application Context References
(S)-N-(2-((Fmoc)amino)-3-phenylpropyl)-N-(methylsulfonyl)glycine (BB7) Fmoc-protected amino acid ~550 (estimated) Peptidomimetic synthesis; protein interaction studies
N-(2-Furylmethyl)-N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinamide Furylmethyl glycinamide 400.45 Enhanced rigidity; potential CNS targeting

Key Insights :

  • Fmoc protection (e.g., BB7 ) enables solid-phase peptide synthesis, expanding utility in drug discovery.
  • Glycinamide derivatives (e.g., ) introduce hydrogen-bonding sites, improving target engagement.

Physicochemical and Spectroscopic Data

  • NMR Spectroscopy : Compounds like BB7 and BB8 () show distinct ¹H NMR shifts for methylsulfonyl protons (δ ~3.0–3.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm), confirming structural integrity.
  • HRMS : Experimental masses for methylsulfonyl glycine derivatives (e.g., 475.1893 for C₂₄H₃₁N₂O₆S ) align with theoretical values (Δ < 0.001), ensuring synthetic accuracy.

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